Home > Products > Screening Compounds P53968 > 4-[[(4-Chlorophenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate
4-[[(4-Chlorophenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate - 518330-33-1

4-[[(4-Chlorophenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate

Catalog Number: EVT-1421740
CAS Number: 518330-33-1
Molecular Formula: C24H16ClN3O5S
Molecular Weight: 493.9g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although a specific synthesis for "4-[amino]phenyl isonicotinate" is not described in the provided papers, a plausible synthetic route can be proposed based on the synthesis of similar compounds. One possible route could involve the following steps:

Molecular Structure Analysis

The functional groups present in "4-[amino]phenyl isonicotinate" suggest its potential to undergo various chemical reactions. Some possibilities include:

  • Enzyme Inhibition: The molecule might inhibit specific enzymes crucial for cellular processes, leading to a desired biological effect. This is a common mechanism for many drugs. [, , , , , , ]
  • Receptor Modulation: "4-[amino]phenyl isonicotinate" might interact with specific receptors on cell surfaces, either activating or blocking them. This could lead to downstream signaling events and alter cellular functions. [, ]
  • DNA Intercalation: The planar aromatic rings in the molecule might allow it to intercalate between DNA base pairs, interfering with DNA replication and transcription. []
Physical and Chemical Properties Analysis

"4-[amino]phenyl isonicotinate" is expected to be a solid at room temperature due to its relatively large size and the presence of polar groups capable of forming intermolecular hydrogen bonds. Other predicted properties include:

  • Antimicrobial agent: The compound might exhibit antibacterial or antifungal activity against specific strains. [, ]
  • Anti-inflammatory agent: It might possess anti-inflammatory properties by targeting key mediators of the inflammatory response. [, ]
  • Anticancer agent: The compound might have potential as an anticancer agent by inhibiting tumor cell growth or inducing apoptosis. [, , , ]
Future Directions

To fully understand the potential of "4-[amino]phenyl isonicotinate," future research should focus on:

By pursuing these research directions, a comprehensive understanding of the properties and applications of "4-[amino]phenyl isonicotinate" can be achieved, potentially leading to new discoveries and therapeutic advancements.

Compound Description: These compounds are valine-derived N-acyl-α-amino acids and 1,3-oxazol-5(4H)-ones, respectively, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. [] They exhibited antimicrobial activity against Gram-positive bacterial strains. []

2. 2-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds represents a library of 2-[amino]-N-(un/substituted-phenyl)acetamides synthesized and evaluated for their antibacterial and antifungal activities. [] Specifically, 2-[amino]-N-(3,5-dimethylphenyl)acetamide exhibited promising antimicrobial potential with low hemolytic activity. []

Relevance: These compounds share the core 4-chlorophenylsulfonyl group with the target compound, 4-[amino]phenyl isonicotinate. The structural variations arise from the presence of a 2,3-dihydro-1,4-benzodioxin-6-yl moiety and various substituted phenyl acetamide groups in these related compounds.

Compound Description: TMI-1 is a dual tumor necrosis factor-α converting enzyme (TACE)/matrix metalloprotease (MMP) inhibitor. [] This compound demonstrates nanomolar IC50 values against TACE and various MMPs in vitro. [] TMI-1 exhibits potent inhibition of TNF-α secretion in cellular assays and animal models of rheumatoid arthritis. []

8-(4-(4-(4-Chlorophenyl)piperazide-1-sulfonyl)phenyl)-1-propylxanthine (PSB-603)

Compound Description: PSB-603 acts as an inverse agonist of the adenosine A2B receptor (A2BAR). [] It effectively reduces baseline cAMP levels in cell lines and inhibits the proliferation of prostate cancer cells in vitro, suggesting a potential role in targeting A2BAR constitutive activity in cancer. []

Relevance: Although PSB-603 contains a 4-chlorophenyl ring linked to a sulfonyl group, similar to the target compound, the overall structure diverges significantly. PSB-603 features a piperazine ring attached to the sulfonyl group, which is further connected to a propylxanthine moiety, a structural feature absent in 4-[amino]phenyl isonicotinate.

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, Semagacestat)

Compound Description: LY450139 is a γ-secretase inhibitor (GSI) investigated for its effects on cognitive function in Alzheimer's disease models. [] While acutely improving memory deficits in Tg2576 mice, chronic dosing showed impaired cognition, possibly due to β-CTF accumulation. []

Relevance: LY450139 does not share significant structural similarity with the target compound, 4-[amino]phenyl isonicotinate, and belongs to a different chemical class. This compound is mentioned in the context of γ-secretase modulation, a mechanism potentially relevant to Alzheimer's disease, but its structure does not align with the sulfonamide framework of the target compound.

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: BMS-708163 is another γ-secretase inhibitor (GSI) that, similar to LY450139, showed potential for improving memory in Alzheimer's disease models but displayed cognitive impairments after subchronic dosing. []

{(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

Compound Description: GSM-2 represents a second-generation γ-secretase modulator (GSM) studied for its effects on cognitive function. [] It demonstrated improvements in memory deficits in Alzheimer's disease mouse models without the negative cognitive impact observed with GSIs. []

Relevance: GSM-2 lacks significant structural similarities to the target compound and is categorized differently based on its mechanism of action as a GSM rather than a GSI. GSM-2's inclusion in the research context relates to its potential as an alternative strategy for modulating γ-secretase activity, but its structure does not resemble the sulfonamide core of 4-[amino]phenyl isonicotinate.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of the Bcl-2 inhibitor Venetoclax. [] In human studies, approximately 13% of the administered dose of Venetoclax was recovered as M30 in feces. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major metabolite of Venetoclax, a Bcl-2 inhibitor, primarily formed by the cytochrome P450 isoform 3A4 (CYP3A4). [] It constitutes about 12% of the total drug-related material in circulation. []

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1 or Venetoclax)

Compound Description: This compound, often referred to as Compound 1 or by its generic name Venetoclax, is a potent, selective inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. [, , ] The research focuses on characterizing its various salts and crystalline forms to optimize its pharmaceutical properties. [, ] Compound 1 is indicated for treating chronic lymphocytic leukemia and exhibits therapeutic potential for systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. [, ]

N-[3-(1,1,1-trifluoro-4-methyl-2-oxopentyl)]amide (BI-RA-260)

Compound Description: BI-RA-260 is a potent, tripeptide-based inhibitor of human leukocyte elastase (HLE), demonstrating IC50 values in the submicromolar range. [] Its inhibitory activity stems from the trifluoromethyl ketone functionality, which facilitates hemiketal formation with the active site Ser195 of HLE. [] BI-RA-260 exhibits high specificity for HLE over other proteases and effectively reduces elastase-induced pulmonary hemorrhage in hamster models. []

Relevance: While lacking a direct structural relationship to 4-[amino]phenyl isonicotinate, BI-RA-260 is grouped under peptidyl trifluoromethyl ketones, sharing the trifluoromethyl ketone functionality. The research highlights the significance of this chemical group in designing potent and specific protease inhibitors.

(E)-6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl) hex-5-enoic acid (Compound 36)

Compound Description: Compound 36 demonstrates a dual mechanism of action by inhibiting both thromboxane A2 synthetase and acting as a thromboxane A2 receptor antagonist. [] It exhibits potent inhibition of thromboxane A2 synthetase in human platelets with an IC50 value of 4.5 nM, while its effect on cyclooxygenase is less pronounced. [] Compound 36 effectively blocks the prostaglandin H2/thromboxane A2 receptor and shows promising anti-platelet aggregation properties in vitro and ex vivo. []

Relevance: Compound 36, like the target compound, possesses a 4-chlorophenylsulfonyl group. It also incorporates a pyridine ring, a structural feature present in the isonicotinoyl group of 4-[amino]phenyl isonicotinate. Despite these shared features, the overall structures diverge due to the presence of a hexenoic acid chain and a substituted phenyl ring in Compound 36.

4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid (Hit 1)

Compound Description: This compound, identified as Hit 1 in a virtual screening study, is a nicotinic acid derivative suggested as a potential inhibitor of hypoxia-inducible factor-1 (HIF-1) dimerization. [] Although its biological activity requires further investigation, Hit 1 represents a starting point for developing novel HIF-1 inhibitors. []

3-[(1-adamantylamino)sulfonyl]benzoic acid (Hit 2)

Compound Description: Hit 2, another compound identified through virtual screening, is a sulfonamide derivative proposed as a potential HIF-1 dimerization inhibitor. [] Molecular docking studies suggest that the adamantyl moiety of Hit 2 interacts with hydrophobic amino acid residues within the HIF-1α and β dimerization site. []

2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]benzoic acid (Hit 3)

Compound Description: Identified as a potential HIF-1 inhibitor, Hit 3 represents a nicotinic acid derivative with structural features that might disrupt HIF-1α and β subunit interactions. [] Further experimental validation is needed to confirm its biological activity and explore its potential as a therapeutic agent. []

5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid (Hit 4)

Compound Description: Hit 4, a sulfonamide derivative, emerged as a potential HIF-1 inhibitor in virtual screening efforts. [] Its 2-fluorophenyl and benzoic acid moieties might contribute to its predicted ability to interfere with HIF-1 dimerization. []

Relevance: Similar to Hit 2, Hit 4 belongs to the sulfonamide class of compounds but lacks the 4-chlorophenyl group of 4-[amino]phenyl isonicotinate. Hit 4 utilizes a 2-fluorophenyl group attached to the sulfonamide and a methylbenzoic acid moiety, distinguishing it from the target compound.

3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid (Hit 5)

Compound Description: This compound, a nicotinic acid derivative, is another potential HIF-1 dimerization inhibitor discovered through virtual screening. [] Its structure suggests potential interactions with the dimerization interface of HIF-1 subunits, but further experimental studies are needed to confirm its activity. []

Relevance: Hit 5 does not exhibit significant structural similarities to 4-[amino]phenyl isonicotinate and is not categorized under the same chemical classes. It is included due to its identification as a potential HIF-1 inhibitor in virtual screening, similar to Hits 1 and 3.

4-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid (Hit 6)

Compound Description: This sulfonamide derivative, Hit 6, emerged as a potential HIF-1 dimerization inhibitor from virtual screening. [] Its trifluoromethylphenyl and benzoic acid groups might contribute to its predicted inhibitory activity. []

3-(4-(4-aminophenylsulfonyl)phenyl)-2-(4-chlorophenyl)-4-oxothiazolidin-5-yl) acetic acid (TD7)

Compound Description: TD7 is a 2,3-disubstituted thiazolidinone derivative synthesized and evaluated for its anti-cancer activity. [] This compound demonstrated significant anticancer activity, specifically against the human cervical cancer cell line (HeLa), with the 4-chlorophenyl group in the thiazolidinone nucleus potentially contributing to its potency. []

Compound Description: Compound a1 is a 1,3,4-thiadiazole derivative synthesized and evaluated for anticonvulsant activity. [] It exhibited good anticonvulsant activity in the maximal electroshock (MES) model. []

Relevance: Though a1 does not share direct structural similarities with 4-[amino]phenyl isonicotinate, it highlights the exploration of sulfonamide derivatives in medicinal chemistry for diverse therapeutic applications.

4-amino-N-[5-(4-chlorophenyl)-1, 3, 4-thiadiazole-2-yl]-benzene sulfomide (a4)

Compound Description: Compound a4, another 1,3,4-thiadiazole derivative, was also synthesized and assessed for anticonvulsant activity. [] It demonstrated good anticonvulsant activity in the MES model, suggesting potential therapeutic utility. []

This detailed analysis of related compounds provides a comprehensive understanding of the structural diversity and pharmacological space surrounding the target compound, 4-[amino]phenyl isonicotinate. It highlights the importance of specific chemical moieties and their modifications in influencing biological activity and therapeutic potential.

Properties

CAS Number

518330-33-1

Product Name

4-[[(4-Chlorophenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate

IUPAC Name

[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate

Molecular Formula

C24H16ClN3O5S

Molecular Weight

493.9g/mol

InChI

InChI=1S/C24H16ClN3O5S/c25-19-1-7-22(8-2-19)34(31,32)28(23(29)17-9-13-26-14-10-17)20-3-5-21(6-4-20)33-24(30)18-11-15-27-16-12-18/h1-16H

InChI Key

YMXPHIUXSVRXNM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=NC=C4

Canonical SMILES

C1=CC(=CC=C1N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.